molecular formula C18H17N3O3S B2403863 Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate CAS No. 111853-43-1

Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B2403863
CAS No.: 111853-43-1
M. Wt: 355.41
InChI Key: MFRJAJSGHCTEEQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound featuring a fused thieno[2,3-b]pyridine core. This structure is substituted with an amino group at position 3, a carbamoyl group at position 2, a methyl group at position 6, a phenyl group at position 4, and an ethyl ester at position 4. Such substitutions confer unique chemical reactivity and biological activity, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)11-9(2)21-17-13(14(19)15(25-17)16(20)22)12(11)10-7-5-4-6-8-10/h4-8H,3,19H2,1-2H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRJAJSGHCTEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C(=C(S2)C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

For example, the synthesis might begin with the formation of a thieno[2,3-b]pyridine intermediate, followed by the introduction of the amino group via nucleophilic substitution. The carbamoyl group can be introduced through a reaction with an isocyanate, and the ester group can be added using esterification reactions with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic routes, which can lead to the discovery of novel compounds with enhanced properties.

Model Compound for Studies
The compound is also employed as a model compound in various studies aimed at understanding the behavior of thienopyridine derivatives under different chemical conditions. This application is particularly valuable in developing new methodologies for synthesizing related compounds with specific functionalities.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of thienopyridines can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antiviral and Anticancer Activities
The compound has also been investigated for its antiviral and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in viral replication and cancer cell proliferation. This interaction could lead to the development of therapeutic agents aimed at treating viral infections and cancer.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to enzymes or receptors within the cell, modulating their activity and influencing various biological pathways. Understanding these interactions is crucial for optimizing its use in medicinal chemistry.

Medical Applications

Drug Development
this compound is being explored as a lead compound in drug development. Its structural features are conducive to modifications that could enhance efficacy and reduce side effects in therapeutic applications. Researchers are particularly interested in its potential as a scaffold for designing new drugs targeting specific diseases.

Therapeutic Potential
Ongoing studies aim to evaluate the therapeutic potential of this compound in clinical settings. Its ability to influence key biological pathways positions it as a candidate for further investigation into treatments for infectious diseases and cancer.

Industrial Applications

Material Development
In addition to its applications in chemistry and biology, this compound is also utilized in industrial settings for developing new materials. The compound's unique properties make it suitable for creating advanced materials with specific characteristics tailored for various applications.

Precursor for Industrial Chemicals
This compound serves as a precursor for synthesizing various industrial chemicals, broadening its applicability beyond pharmaceuticals into sectors such as agrochemicals and polymer industries.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the thieno[2,3-b]pyridine family, which includes derivatives with varied substituents and fused ring systems. Below is a detailed comparison with structurally related analogs:

Structural Analogs in the Thieno[2,3-b]Pyridine Family

Compound Name Substituents Key Features Biological/Chemical Properties
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate 2-Br, 4-Cl, 5-COOEt Bromine and chlorine substituents enhance electrophilic reactivity. Used in cross-coupling reactions; less active in anticancer assays due to halogen steric effects.
Ethyl 7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate 7-cyclopropyl, 3-NO₂, 4-oxo Nitro and ketone groups increase oxidative stability. Demonstrates cytotoxicity against multidrug-resistant cancer cell lines.
Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine core Pyrazole ring alters π-stacking interactions. Exhibits antimicrobial activity; lower solubility than thieno analogs.
Ethyl 5-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate Benzothiophene, cyano Extended conjugation improves fluorescence properties. Explored in optoelectronics; no reported anticancer activity.

Functional Group Variations

  • Amino and Carbamoyl Groups: The presence of 3-amino and 2-carbamoyl groups in the target compound enhances hydrogen-bonding capacity, improving binding affinity to enzymes like kinases or proteases. This contrasts with halogenated analogs (e.g., 2-bromo derivatives), which prioritize electrophilic substitution over hydrogen bonding .
  • Phenyl vs.

Biological Activity

Ethyl 3-amino-2-carbamoyl-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate is a member of the thienopyridine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thieno[2,3-b]pyridine core with various functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thieno[2,3-b]pyridine intermediate through cyclization reactions. Subsequent steps include introducing amino and carbamoyl groups via nucleophilic substitutions and esterification reactions with ethyl alcohol under controlled conditions.

Antimicrobial Properties

Research indicates that compounds within the thienopyridine class exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also garnered attention for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways. For instance, cell viability assays revealed that concentrations as low as 10 µM significantly reduced the proliferation of certain cancer cell lines .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. In preclinical models, it showed a dose-dependent inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as an alternative therapeutic agent in inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It potentially interacts with various receptors, altering signaling pathways that lead to cell growth inhibition and apoptosis.
  • Oxidative Stress : By modulating oxidative stress levels within cells, it might enhance apoptosis in cancerous cells while protecting normal cells from damage.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against multiple bacterial strains.
Showed anticancer effects with IC50 values indicating effective inhibition of cancer cell proliferation.
Reported anti-inflammatory properties comparable to celecoxib with significant COX-2 inhibition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For example, a Biginelli-like condensation can be employed using ethyl acetoacetate, thiourea derivatives, and substituted aldehydes under acidic conditions (e.g., HCl/EtOH) . Optimization may include varying catalysts (e.g., p-TsOH vs. acetic acid) or solvents (DMF vs. ethanol) to improve yield. Intermediate purification via column chromatography (silica gel, DCM/MeOH gradients) is critical to isolate the thieno[2,3-b]pyridine core .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology : Use 1^1H and 13^13C NMR to confirm substituent positions, focusing on aromatic proton splitting patterns and carbamoyl/ester carbonyl signals (δ ~165–175 ppm). 2D NMR (COSY, HSQC) resolves ambiguities in overlapping signals, while HRMS validates the molecular ion peak . For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement provides definitive structural proof .

Q. What are the standard protocols for evaluating its in vitro cytotoxicity?

  • Methodology : Test against leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000) using MTT assays. Prepare serial dilutions (1–100 μM), incubate for 48–72 hours, and calculate IC50_{50} via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets like DNA G-quadruplexes?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of c-MYC G-quadruplex (PDB: 1XAV). Assess binding energy (ΔG) and key interactions (π-π stacking with phenyl groups, hydrogen bonds with carbamoyl). MD simulations (AMBER/NAMD) over 100 ns can evaluate stability of the ligand-DNA complex .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Cross-validate assays under standardized conditions (e.g., cell line authenticity, serum concentration). For divergent IC50_{50} values, conduct structure-activity relationship (SAR) analysis: compare substituent effects (e.g., methyl vs. cyclopropyl groups at position 6) using ANOVA or machine learning models . Reproduce synthesis to rule out batch variability .

Q. How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?

  • Methodology : Modify the ester group (e.g., replace ethyl with tert-butyl to reduce hydrolysis) or introduce fluorine at position 6 to enhance metabolic resistance. Assess stability in liver microsomes (human/mouse) and calculate clearance rates. Use logP (2.5–3.5) and PSA (<90 Ų) guidelines for bioavailability optimization .

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